molecular formula C19H18N2O2S2 B2778905 N-(2-cyclopropyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1424751-52-9

N-(2-cyclopropyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No. B2778905
CAS RN: 1424751-52-9
M. Wt: 370.49
InChI Key: WYSQZGUGGJKWSX-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)ethene-1-sulfonamide (CBT-1) is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of benzothiazole derivatives and is known to possess anti-inflammatory, anti-cancer, and neuroprotective properties.

Scientific Research Applications

Anticancer Activity

Sulfonamide derivatives have been evaluated for their potential as anticancer agents. Studies have shown that these compounds exhibit in vitro anticancer activity against multiple cancer cell lines, including human hepatocellular carcinoma, medulloblastoma, cervical cancer, and colon cancer. Some derivatives have demonstrated good cytotoxic activity, with specific compounds identified as potent vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, surpassing the activity of reference drugs in certain cases (Ghorab et al., 2016).

Anticonvulsant Activity

Research has also highlighted the anticonvulsant potential of benzothiazole coupled sulfonamide derivatives. Compounds synthesized in this class have been subjected to neurotoxicity screening and computational studies, revealing certain derivatives as potent anticonvulsant agents in models like the maximal electroshock (MES) model. Their interactions with target proteins through hydrogen bond formations were particularly noted for their promising binding affinity, though some compounds were found to be neurotoxic (Khokra et al., 2019).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives, incorporating various biologically active moieties, have been synthesized and tested for their antimicrobial and cytotoxic activities against different human cell lines. Certain compounds displayed significant cytotoxic activity, suggesting their potential as antimicrobial and antiproliferative agents. The study's findings indicate a promising direction for the development of new therapeutic agents based on sulfonamide derivatives (El-Gilil, 2019).

Enzyme Inhibition

Sulfonamide derivatives have been identified as effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, with low cytotoxicity. These findings suggest potential therapeutic applications in treating conditions related to enzyme dysregulation. The study highlights the compounds' promising inhibitory activities and their selectivity towards cancer cell lines, underscoring the potential for developing novel therapeutic agents (Ozgun et al., 2019).

properties

IUPAC Name

N-(2-cyclopropyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-13-2-4-14(5-3-13)10-11-25(22,23)21-16-8-9-17-18(12-16)24-19(20-17)15-6-7-15/h2-5,8-12,15,21H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSQZGUGGJKWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC3=C(C=C2)N=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)ethene-1-sulfonamide

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